N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound is part of the triazolopyrimidine family, known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of 4-chlorobenzyl chloride with 3,5-dimethylpyrazole under basic conditions.
Cyclization: The intermediate product undergoes cyclization with 1,2,4-triazole-3-carboxamide in the presence of a suitable catalyst to form the triazolopyrimidine core.
Final Assembly:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the benzyl ring, converting it to an amine.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorobenzyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidized Derivatives: Various oxidized forms of the pyrazole ring.
Aminated Derivatives: Products formed by the reduction of nitro groups.
Substituted Derivatives: Compounds with different substituents on the benzyl ring.
Scientific Research Applications
N~2~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein tyrosine phosphatases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit protein tyrosine phosphatase SHP2, which plays a crucial role in cell signaling pathways involved in cancer progression. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby disrupting downstream signaling pathways .
Comparison with Similar Compounds
- 4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 4-(2-Chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Uniqueness: N2-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its specific structural features, such as the combination of a pyrazole ring with a triazolopyrimidine core, which imparts unique biological activities. Its ability to inhibit SHP2 distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H16ClN7O |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H16ClN7O/c1-11-15(12(2)26(23-11)10-13-4-6-14(19)7-5-13)21-17(27)16-22-18-20-8-3-9-25(18)24-16/h3-9H,10H2,1-2H3,(H,21,27) |
InChI Key |
XLYCSQSAOIMQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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